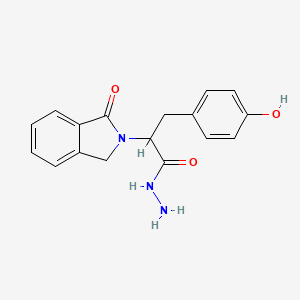

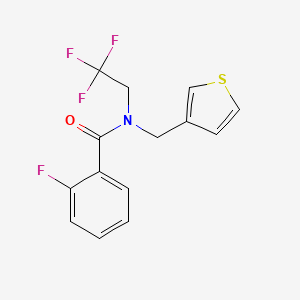

2-fluoro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

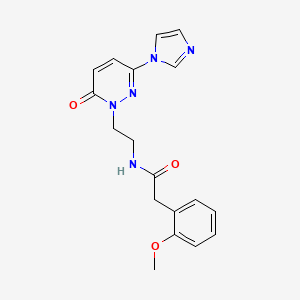

2-fluoro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is a chemical compound that has attracted significant attention in scientific research due to its unique properties. This compound is commonly referred to as TFB-TM and has been studied for its potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

The synthetic utility of fluorinated compounds, such as 2-fluoro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide, is highlighted by their role in facilitating ortho-fluorination reactions, which are crucial for medicinal chemistry and synthesis. For instance, Pd(OTf)2 x 2 H2O catalysis, using N-fluoro-2,4,6-trimethylpyridinium triflate as the F(+) source and NMP as a promoter, enables the conversion of triflamide into a wide array of functional groups, broadening the scope of fluorination protocols (Wang, Mei, & Yu, 2009).

Antimicrobial Activity

Fluorinated benzamides have been studied for their antimicrobial properties. Research into fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) revealed significant activity against fungi and Gram-positive microorganisms, suggesting the potential of fluorinated benzamides in developing new antimicrobial agents (Carmellino et al., 1994).

Antitumor Activity

In the realm of oncology, fluorine substitution in benzamide structures has been explored for potential antitumor applications. One study on fluorine substituted 1,2,4-triazinones, for example, identified compounds with significant anti-HIV and CDK2 inhibition activity, showcasing the therapeutic potential of fluorinated benzamides in treating both viral infections and cancer (Makki, Abdel-Rahman, & Khan, 2014).

Material Science

The incorporation of fluorinated benzamides into polymeric materials has been investigated for enhancing the thermal stability and solubility of polymers. Novel poly(arylene ether)s containing multi-substituted pentaphenylene moieties, for example, demonstrated outstanding thermal stability and solubility in a broad spectrum of organic solvents, indicating the utility of fluorinated benzamides in high-performance material applications (Liaw et al., 2007).

Propiedades

IUPAC Name |

2-fluoro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F4NOS/c15-12-4-2-1-3-11(12)13(20)19(9-14(16,17)18)7-10-5-6-21-8-10/h1-6,8H,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECPOYZFECAHFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N(CC2=CSC=C2)CC(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F4NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2443116.png)

![1-(2,4-dichlorobenzyl)-3-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2(1H)-pyridinone](/img/structure/B2443119.png)

![Methyl (E)-4-oxo-4-[5-(2-oxo-1,3-oxazolidin-3-yl)-3,4-dihydro-1H-isoquinolin-2-yl]but-2-enoate](/img/structure/B2443124.png)

![{3-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}dimethylamine](/img/structure/B2443128.png)